molecular formula C21H20N2O4 B5171820 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline

Cat. No. B5171820
M. Wt: 364.4 g/mol
InChI Key: DEIHOIYBOOBXHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline, also known as harmine, is a naturally occurring beta-carboline alkaloid found in various plants, including the Banisteriopsis caapi vine. Harmine has been studied extensively due to its potential therapeutic properties, including anti-cancer, anti-inflammatory, and anti-depressant effects.

Mechanism of Action

The anti-cancer effects of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline are thought to be due to its ability to inhibit various signaling pathways involved in cancer cell growth and survival. Harmine has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. Additionally, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
In addition to its anti-cancer effects, 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline has been shown to have various other biochemical and physiological effects. Harmine has been shown to have anti-inflammatory effects, with research suggesting that it can inhibit the production of pro-inflammatory cytokines. Harmine has also been shown to have anti-depressant effects, with research suggesting that it can increase the levels of various neurotransmitters, including serotonin and dopamine.

Advantages and Limitations for Lab Experiments

Harmine has several advantages for lab experiments, including its availability and ease of synthesis. However, one limitation is that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several potential future directions for 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline research, including further exploration of its anti-cancer effects and the development of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanisms underlying 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline's various therapeutic effects and to identify any potential side effects or toxicity concerns.

Synthesis Methods

Harmine can be synthesized through various methods, including extraction from plants, chemical synthesis, and microbial fermentation. One common method involves the extraction of 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline from the Banisteriopsis caapi vine using solvents such as ethanol or methanol.

Scientific Research Applications

Harmine has been extensively studied for its potential therapeutic properties, particularly in the treatment of cancer. Research has shown that 2-acetyl-1-(7-methoxy-1,3-benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-beta-carboline can induce apoptosis (cell death) in various cancer cell lines, including breast, lung, and prostate cancer cells. Harmine has also been shown to inhibit the growth and metastasis of cancer cells.

properties

IUPAC Name

1-[1-(7-methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-12(24)23-8-7-15-14-5-3-4-6-16(14)22-19(15)20(23)13-9-17(25-2)21-18(10-13)26-11-27-21/h3-6,9-10,20,22H,7-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIHOIYBOOBXHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1C3=CC4=C(C(=C3)OC)OCO4)NC5=CC=CC=C25
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[1-(7-Methoxy-1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]ethanone

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